N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of various heterocyclic compounds based on sulfonamide structures, including those related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide. Such compounds have shown potential antimicrobial activities. For instance, the study by El‐Emary, Al-muaikel, and Moustafa (2002) detailed the synthesis of heterocycles based on pyrazole sulfonamides and their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Development of Selective Receptor Ligands
Another application involves the design of selective receptor ligands. For example, a study by Canale et al. (2016) investigated arylsulfonamide derivatives of piperidines as selective 5-HT7 receptor ligands, showcasing the potential of such compounds in the treatment of CNS disorders (Canale et al., 2016).
Cytotoxicity and Carbonic Anhydrase Inhibition
Kucukoglu et al. (2016) focused on synthesizing pyrazoline benzene sulfonamides and evaluating their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of these compounds in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).
Sulfonamide-Based Hybrid Compounds
Ghomashi et al. (2022) presented a review on recent advances in designing and developing two-component sulfonamide hybrids. These compounds, including derivatives similar to this compound, have a wide range of pharmacological activities, demonstrating their versatility in medicinal chemistry (Ghomashi et al., 2022).
Anticancer and Radiosensitizing Evaluation
Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated them for anticancer activity and potential as radiosensitizers. This study exemplifies the importance of sulfonamide compounds in developing new cancer therapies and enhancing the effectiveness of existing treatments (Ghorab et al., 2015).
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22-13-16(12-20-22)28(25,26)21-11-14-6-8-23(9-7-14)19(24)18-10-15-4-2-3-5-17(15)27-18/h2-5,10,12-14,21H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHCOJLFMDBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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